2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
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Overview
Description
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is structurally characterized by the presence of an indole ring, which is a common feature in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride typically involves the construction of the indole ring followed by the introduction of the amino acid side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The resulting indole derivative is then subjected to further reactions to introduce the amino acid side chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole derivatives .
Scientific Research Applications
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring.
Indole-3-butyric acid: Another plant hormone with a similar structure.
Uniqueness
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride is unique due to its specific combination of an indole ring and an amino acid side chain. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQFKHGVKKDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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